ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate
Description
Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl}acetate is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a 4-fluorophenylmethyl group and an ethyl ester moiety. The benzothiadiazine ring system is notable for its pharmacological relevance, particularly in anti-inflammatory and diuretic agents, due to its ability to mimic bioisosteric groups in drug-target interactions . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves membrane permeability. This compound’s synthesis likely involves multi-step reactions, such as condensation of anthranilic acid derivatives with sulfonating agents, followed by esterification, as seen in analogous syntheses .
Properties
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-2-26-17(22)12-20-15-5-3-4-6-16(15)27(24,25)21(18(20)23)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBQWQDMGKGPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been found to interact with their targets, leading to various biological activities.
Biological Activity
Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazin core with trioxo and ethyl acetate functionalities. Its molecular formula can be represented as .
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Anticancer Potential
Research has also explored the anticancer potential of benzothiadiazine derivatives. In vitro studies have reported that certain derivatives inhibit the proliferation of cancer cell lines such as HT-29 (human colon cancer) and MCF-7 (breast cancer).
The mechanisms underlying these effects are thought to involve apoptosis induction and cell cycle arrest.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit key enzymes involved in cellular processes:
-
Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as topoisomerase II and various kinases.
- Topoisomerase II Inhibition : This is significant for cancer treatment as it plays a crucial role in DNA replication and cell division.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of benzothiadiazine derivatives demonstrated that this compound displayed potent activity against resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The benzothiadiazine dioxide (target) and tetrahydroquinazoline () share nitrogen-rich rings, but the latter’s thioxo group increases electrophilicity compared to the trioxo system .
- Fluorinated Substituents : All compounds include 4-fluorophenyl derivatives, but their positions vary (e.g., benzoyl in vs. methyl in the target), altering electronic effects and steric bulk.
- Ester vs. Acid : The ethyl ester in the target compound and enhances lipophilicity, whereas the carboxylic acid in improves water solubility but reduces cell permeability .
Spectral Data Comparison
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
